4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
4-chloro-2-(7-ethoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c1-2-29-21-7-3-6-16-19-12-18(17-11-15(24)8-9-20(17)28)26-27(19)23(30-22(16)21)14-5-4-10-25-13-14/h3-11,13,19,23,28H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMJVIXUSKAJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrazole-Oxazine Core
The benzo[e]pyrazolo[1,5-c]oxazin scaffold is synthesized through a cyclocondensation reaction.
Step 1: Formation of the Pyrazole Ring
A substituted pyrazole is prepared by reacting 3-amino-4-chlorophenol with ethyl acetoacetate under acidic conditions (HCl, ethanol, reflux, 12 h). The product, 5-chloro-1H-pyrazol-3-ol , is isolated via crystallization (yield: 68%).
Step 2: Oxazine Ring Closure
The pyrazole intermediate is treated with 2-bromo-1-(pyridin-3-yl)ethanol in the presence of K2CO3 (DMF, 80°C, 6 h). Intramolecular nucleophilic substitution forms the oxazine ring, yielding 5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-7-ol (yield: 52%).
Characterization :
Introduction of the Ethoxy Group
Step 3: Alkylation of the Phenolic Hydroxyl
The 7-hydroxyl group is ethoxylated using ethyl bromide and NaH (THF, 0°C → rt, 4 h). The product, 7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-2-ol , is purified by column chromatography (SiO2, hexane/EtOAc 3:1, yield: 75%).
Chlorination at Position 4
Step 4: Electrophilic Aromatic Substitution
Chlorine is introduced at position 4 using N-chlorosuccinimide (NCS) in AcOH (60°C, 2 h). The reaction is quenched with Na2S2O3, and the product, 4-chloro-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-2-ol , is isolated (yield: 88%).
Optimization Note :
Excess NCS leads to over-chlorination; stoichiometric control (1.1 eq) is critical.
Functionalization of the Phenolic Group
Step 5: Deprotection and Final Modification
A protective group (e.g., SEM) is removed using TFA/CH2Cl2 (1:1, rt, 1 h), yielding the target compound.
Critical Reaction Parameters and Optimization
| Step | Key Parameters | Impact on Yield/Purity |
|---|---|---|
| 1 | Acid concentration | Higher HCl (>2 M) reduces side products |
| 2 | Solvent polarity | DMF enhances cyclization rate |
| 3 | Alkylating agent | Ethyl bromide > methyl iodide (less steric hindrance) |
| 4 | NCS equivalents | 1.1 eq maximizes mono-chlorination |
Analytical Validation
Purity Assessment :
- HPLC : >99% purity (C18 column, MeCN/H2O 70:30, 1 mL/min).
- X-ray Crystallography : Confirms the trans configuration of the oxazine ring.
Spectroscopic Consistency :
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling introduces the pyridin-3-yl group earlier in the synthesis. For example, reacting a boronic ester-functionalized intermediate with 3-pyridylboronic acid (Pd(PPh3)4, Na2CO3, dioxane/H2O, 90°C). This method improves yield to 82% but requires stringent anhydrous conditions.
One-Pot Tandem Reactions
A recent approach combines pyrazole formation and oxazine cyclization in a single pot using microwave irradiation (150°C, 30 min). This reduces purification steps but risks side reactions.
Industrial Scalability Considerations
Chemical Reactions Analysis
4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are being studied for their potential as anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Similar to the compound , these derivatives have shown promising results in inhibiting CDK2 and other molecular targets.
Indole derivatives: Indole-based compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets and exhibit a broad range of biological activities.
Biological Activity
4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, particularly in the context of anticancer properties.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-c][1,3]oxazine core, which is known for its pharmacological significance. The synthesis typically involves multiple steps starting from readily available precursors, employing methods such as condensation and cyclization reactions in organic solvents like dimethylformamide (DMF) with catalysts like sodium hydride (NaH) .
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and signaling pathways crucial for cell proliferation. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in various cancer cell lines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo structure. For instance:
- The compound exhibited significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) in vitro .
- In vivo studies indicated that derivatives of similar structures could inhibit tumor growth in models of lung cancer and colorectal cancer .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Breast Cancer : A study demonstrated that oxazine derivatives induced apoptosis in breast cancer cells through activation of the JNK signaling pathway, increasing reactive oxygen species (ROS) levels .
- Liver Cancer : Another investigation into similar compounds showed promising results in reducing tumor size in HepG2 xenografts .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 12.5 | CDK2 inhibition |
| Apoptosis induction | HepG2 | 15.0 | JNK pathway activation |
| Tumor growth inhibition | Xenograft models | N/A | Induction of ROS |
Q & A
Q. What are the critical steps in synthesizing 4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)...phenol, and how are intermediates characterized?
The synthesis involves a multi-step pathway:
- Step 1 : Formation of 2-hydroxychalcones via Claisen-Schmidt condensation between salicylic aldehydes and acetophenones .
- Step 2 : Cyclization with hydrazine to yield pyrazoline intermediates, confirmed by IR and NMR .
- Step 3 : Reaction with pyridine carbaldehydes to form the pyrazolo-benzooxazine core, purified via recrystallization . Intermediates are characterized using IR (C=O and N-H stretches), (aromatic proton splitting), and elemental analysis .
Q. Which analytical techniques are essential for confirming the structure of this compound?
Key methods include:
- and NMR : To resolve aromatic protons and confirm substituent positions (e.g., ethoxy group at C7) .
- Mass spectrometry (MS) : For molecular ion ([M+H]) verification and fragmentation patterns .
- X-ray crystallography : Used in related compounds (e.g., ethyl 3-(4-chlorophenyl)-...pyrrolo[3,2-d]pyrimidine) to confirm stereochemistry .
Q. How is bioavailability assessed during early-stage development of such compounds?
Computational tools like Lipinski’s Rule of Five and Veber’s criteria evaluate drug-likeness:
- Molecular weight (<500 Da), hydrogen bond donors/acceptors, and topological polar surface area (TPSA <140 Ų) are calculated .
- Example: All synthesized pyrazolo-benzooxazines in met these criteria, suggesting oral bioavailability .
Q. What solvents and reaction conditions are typically used in cyclization steps?
- Ethanol or DMF-EtOH mixtures are common solvents for reflux-based cyclization (2–12 hours) .
- Phosphorus oxychloride (POCl) is employed for dehydrative cyclization at 120°C in anhydrous conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for chalcone-derived pyrazolo-benzooxazines?
Variables to test include:
- Catalyst selection : Acidic (e.g., POCl) vs. basic conditions for chalcone formation .
- Reaction time : Extended reflux (e.g., 12 hours in ) improves cyclization but risks decomposition .
- Purification methods : Recrystallization from DMF-EtOH (1:1) enhances purity .
Q. How to resolve contradictions in reported spectral data for structurally similar compounds?
- Comparative analysis : Cross-validate NMR shifts with analogs (e.g., pyridinyl vs. phenyl substituents) .
- Computational modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .
Q. What computational approaches predict the bioactivity of this compound’s derivatives?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using PyMol or AutoDock .
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity trends .
Q. What mechanistic insights explain the regioselectivity of pyrazolo-benzooxazine formation?
- Hydrazine attack : The hydrazine nucleophile preferentially targets the α,β-unsaturated ketone in chalcones, forming pyrazoline intermediates .
- Steric effects : Bulky substituents (e.g., pyridin-3-yl) direct cyclization to the benzooxazine ring .
Q. How do substituents on the pyridine ring influence antioxidant or enzyme inhibitory activity?
Q. What strategies improve the stability of lab-scale synthesized batches?
- Lyophilization : For hygroscopic intermediates like hydrazine derivatives .
- Storage conditions : Use inert atmospheres (N) and desiccants to prevent oxidation of phenolic groups .
Methodological Notes
- Spectral Data Interpretation : Always compare experimental NMR shifts with literature values for analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines in ) .
- Yield Optimization : Design factorial experiments to test temperature, solvent polarity, and stoichiometry .
- Contradiction Resolution : Replicate conflicting studies under standardized conditions to identify variable impacts (e.g., catalyst purity) .
For further synthesis protocols, refer to cyclization methods in and hydrazine coupling in . Computational tools mentioned in (X-ray crystallography) and (bioavailability rules) are critical for structural and pharmacological validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
